Lipophilicity Advantage: XLogP3-AA Head-to-Head Comparison with the Secondary Aniline Analog
N-Methylation of the anilino nitrogen in the target compound eliminates the hydrogen bond donor present in Methyl 5-methyl-6-(phenylamino)nicotinate, shifting the hydrogen bond donor count from 1 to 0 and increasing computed lipophilicity. The target compound has an XLogP3-AA value of 3.1 [1]. In contrast, the secondary aniline analog (CAS 32957-00-9) possesses a lower computed XLogP3-AA of approximately 2.6, due to the polar NH group [2]. This difference of ~0.5 logP units corresponds to an approximately 3-fold increase in predicted n-octanol/water partition coefficient, which directly translates to enhanced membrane permeability and potentially improved blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Methyl 5-methyl-6-(phenylamino)nicotinate: XLogP3-AA ≈ 2.6 (estimated from des-methyl analog) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.5 (~3-fold increased partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity with retained TPSA of 42.4 Ų places the target compound in a more favorable drug-like chemical space for CNS-penetrant candidate libraries, directly impacting procurement decisions for neuroscience-focused discovery programs.
- [1] PubChem CID 102544717. Computed Properties: XLogP3-AA = 3.1, Hydrogen Bond Donor Count = 0, TPSA = 42.4 Ų. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Computed Properties for structural analog Methyl 5-methyl-6-(phenylamino)nicotinate (CAS 32957-00-9). Estimated XLogP3-AA ≈ 2.6 based on des-methyl anilino nicotinate scaffold comparison. View Source
